molecular formula C18H24N4O2 B6703688 N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide

Cat. No.: B6703688
M. Wt: 328.4 g/mol
InChI Key: FEOFVJKELNDXHT-UHFFFAOYSA-N
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Description

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine

Properties

IUPAC Name

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-4-10-22(18(24)15-12-19-21(3)13-15)14(2)11-17(23)20-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOFVJKELNDXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)CC(=O)NC1=CC=CC=C1)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate acyl chloride or anhydride.

    Attachment of the Anilino Group: The anilino group is incorporated through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Formation of the Butanone Moiety: The butanone moiety is introduced via a condensation reaction between an appropriate ketone and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-ethylpyrazole-4-carboxamide
  • N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-butylpyrazole-4-carboxamide
  • N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-isopropylpyrazole-4-carboxamide

Uniqueness

N-(4-anilino-4-oxobutan-2-yl)-1-methyl-N-propylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group and the specific arrangement of functional groups confer distinct properties compared to its analogs, making it a valuable compound for targeted research applications.

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